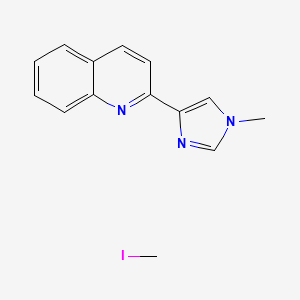
(R*,S*)-(+-)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique chemical structure, which includes a benzyl alcohol moiety and a methylbenzylamino group. This compound is often used in research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The benzyl alcohol group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary and secondary amines, ethers, and esters. These products are often used as intermediates in further chemical synthesis.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. It is also used in the study of stereochemistry and chiral catalysis.
Biology
In biological research, this compound is used to study the effects of chiral molecules on biological systems. It is often used in the development of chiral drugs and in the study of enzyme-substrate interactions.
Medicine
In medicine, (R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride is used in the development of pharmaceuticals, particularly those that require chiral purity. It is also used in the study of drug metabolism and pharmacokinetics.
Industry
In industrial applications, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products. It is also used in the development of new materials and in the study of chemical processes.
Mecanismo De Acción
The mechanism of action of (R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: Similar in structure but with different functional groups.
Pseudoephedrine: Another similar compound with different stereochemistry.
Ethylephedrine: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
(R*,S*)-(±)alpha-(1-(Methylbenzylamino)ethyl)benzyl alcohol hydrochloride is unique due to its specific stereochemistry and the presence of both a benzyl alcohol and a methylbenzylamino group. This combination of features gives it distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
42407-23-8 |
|---|---|
Fórmula molecular |
C17H22ClNO |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15;/h3-12,14,17,19H,13H2,1-2H3;1H/t14-,17-;/m0./s1 |
Clave InChI |
GSPYITMLMNEMDS-RVXRQPKJSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




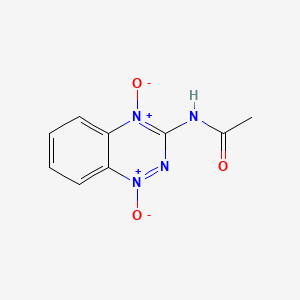
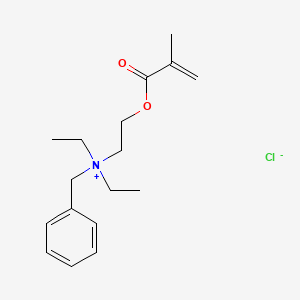
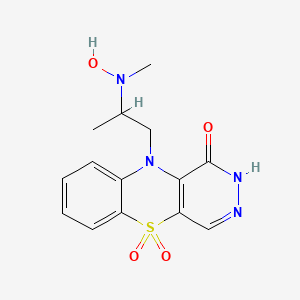
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)

![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
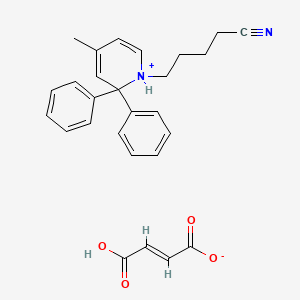
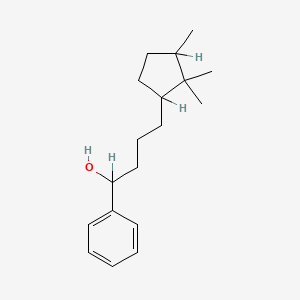
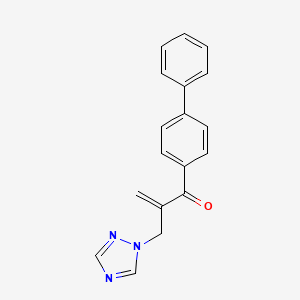
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
